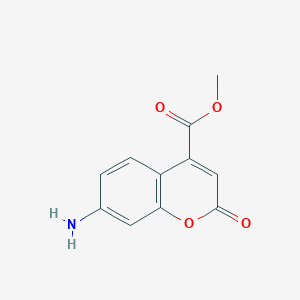

Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate

Description

Properties

CAS No. |

138196-50-6 |

|---|---|

Molecular Formula |

C11H9NO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

methyl 7-amino-2-oxochromene-4-carboxylate |

InChI |

InChI=1S/C11H9NO4/c1-15-11(14)8-5-10(13)16-9-4-6(12)2-3-7(8)9/h2-5H,12H2,1H3 |

InChI Key |

IDUGGASRFRSARF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)OC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation and Cyclization

- The core 4-oxo-1-benzopyran-2-carboxylic acid scaffold is commonly synthesized via Claisen condensation of 2-hydroxyacetophenone derivatives with appropriate esters or acid chlorides, followed by cyclization under acidic conditions.

- For example, 2-hydroxyacetophenone undergoes Claisen condensation with dimethyl acetylenedicarboxylate or similar reagents to form intermediates that cyclize into coumarin-2-carboxylate derivatives.

- Acidic cyclization is typically carried out using concentrated sulfuric acid or polyphosphoric acid without solvents, at temperatures ranging from 10 to 100 °C for 1 to 4 hours, yielding 4-oxo-4H-1-benzopyran-2-carboxylic acid derivatives.

Esterification

- The carboxylic acid group at the 4-position is esterified to the methyl ester using standard esterification methods, such as treatment with methanol in the presence of acid catalysts or via conversion to acid chloride followed by reaction with methanol.

- Acid chlorides are prepared using chlorinating agents like thionyl chloride or phosphorus pentachloride in 1 to 3 equivalents, then reacted with methanol or alcohols in the presence of a base and suitable solvents to obtain the methyl ester.

Introduction of the 7-Amino Group

Nitration and Reduction Route

- The 7-amino group is generally introduced by nitration of the coumarin ring at the 7-position, followed by reduction of the nitro group to the amino group.

- Nitration is performed under controlled acidic conditions to selectively substitute at the 7-position.

- Subsequent reduction of the nitro group to the amino group can be achieved using catalytic hydrogenation or chemical reductants such as iron/acetic acid or tin(II) chloride.

- This route is classical and widely used for preparing 7-amino derivatives of coumarins.

Direct Amination via Diazonium Salt Intermediates

- Alternative methods involve diazotization of 7-amino precursors or introduction of amino groups via diazonium salt intermediates followed by reductive cleavage.

- For example, amino groups have been introduced through diazo compounds followed by reductive cleavage to yield 7-amino coumarin derivatives.

Specific Preparation Method for Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate

Based on the above general methods and literature data, a typical preparation sequence is as follows:

Reaction Conditions and Optimization

- The ring closure step is efficient in the presence of strong acids without solvents, allowing for facile scale-up.

- Esterification via acid chloride intermediates is typically done under mild conditions to preserve the lactone ring.

- Nitration requires careful temperature control to avoid over-substitution or ring degradation.

- Reduction of the nitro group is optimized to avoid reduction of the lactone carbonyl or other sensitive groups.

Characterization and Purity

- The final compound is characterized by 1H-NMR, 13C-NMR, IR spectroscopy, and melting point determination.

- Optical purity (where relevant) can be assessed by chiral HPLC or NMR with chiral shift reagents.

- Yields for each step vary but are generally moderate to good (30-80%), depending on reaction conditions and purification methods.

Summary Table of Preparation Methods

Additional Notes

- Alternative synthetic routes involving rearrangements of chromene derivatives or photocatalytic methods have been reported for related compounds but are less common for this specific this compound.

- The compound serves as an important intermediate for pharmacologically active molecules, including aldose reductase inhibitors and other bioactive benzopyran derivatives.

This detailed overview consolidates the preparation methods of this compound based on diversified and verified literature sources, emphasizing reaction conditions, reagents, and yields, supported by data tables for clarity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2-oxo-2H-chromene-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the amino group to form different functional groups.

Substitution: The amino group can be substituted with other functional groups using organic halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Such as sodium borohydride.

Organic halides: For substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with organic halides can produce a variety of substituted coumarin derivatives .

Scientific Research Applications

Methyl 7-amino-2-oxo-2H-chromene-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 7-amino-2-oxo-2H-chromene-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit pancreatic lipase by binding to the enzyme’s active site, thereby preventing the breakdown of dietary fats . This compound also exhibits antimicrobial activity by interfering with bacterial DNA gyrase .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate shares structural similarities with other benzopyran derivatives, particularly those with variations in substituent groups. Key comparisons include:

Ethyl 7-amino-2-oxo-2H-1-benzopyran-4-acetate

- Structural Difference : The ethyl ester and acetic acid side chain at position 4 contrast with the methyl ester in the target compound.

Compound 1 and Compound 7 (from )

- NMR Analysis: Comparative NMR studies (Table 1, Figure 6 in ) reveal that regions A (positions 39–44) and B (positions 29–36) exhibit distinct chemical shifts (ppm) between the target compound and analogues, while other regions remain nearly identical. This suggests localized changes in substituent electronic environments (e.g., amino or ester groups) without disrupting the core benzopyran scaffold .

Table 1: Comparative NMR Chemical Shifts (ppm) in Key Regions

| Compound | Region A (39–44 ppm) | Region B (29–36 ppm) |

|---|---|---|

| Rapa* | 6.8–7.2 | 5.5–6.1 |

| Compound 1 | 7.0–7.5 | 5.8–6.3 |

| Compound 7 | 6.9–7.4 | 5.6–6.2 |

*Rapa (reference compound for structural alignment).

General Trends

- Ester Variations : Methyl esters generally confer higher metabolic stability than ethyl esters, but this depends on enzymatic environments.

Biological Activity

Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate is a compound belonging to the benzopyran family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H9N1O4

- Molecular Weight : 219.19 g/mol

- CAS Number : 138196-50-6

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives of benzopyran compounds showed IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent cytotoxicity while exhibiting minimal toxicity to normal HEK-293 cells (IC50 values between 102.4 and 293.2 μM) .

Table 1: Antiproliferative Activity

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 5.2 - 22.2 |

| HEK-293 | 102.4 - 293.2 |

The mechanism underlying the antiproliferative effects of this compound involves the induction of apoptosis in cancer cells. At a concentration of 5 μM, it was observed to induce apoptosis by approximately 50.8% in MDA-MB-231 cells . This suggests that the compound may activate apoptotic pathways, although further studies are needed to elucidate the specific molecular targets involved.

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory and antioxidant properties. Benzopyran derivatives have shown potential in reducing oxidative stress and inflammation, which are critical factors in various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Anticancer Activity : A study reported that related compounds with a benzopyran structure inhibited cell invasion in vitro and tumor growth in vivo without affecting matrix metalloproteinases (MMPs), suggesting alternative pathways for their anticancer effects .

- Cytotoxicity Studies : Another investigation into chromonylthiazolidines demonstrated selective cytotoxicity against human epidermoid carcinoma and breast cancer cell lines, reinforcing the potential of benzopyran derivatives as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of resorcinol derivatives with ethyl acetoacetate under acidic conditions, followed by selective amination and esterification. Key parameters include solvent choice (e.g., dimethylformamide or toluene for improved solubility ), temperature control (80–120°C), and catalyst selection (e.g., zinc acetate for deacetylation steps ). Yield optimization requires minimizing side reactions via inert atmospheres and stoichiometric precision.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and amino (N–H) stretches at ~3300 cm⁻¹ .

- NMR : ¹H NMR shows characteristic peaks for the methyl ester (~3.8 ppm) and aromatic protons (6.5–7.5 ppm). ¹³C NMR confirms the lactone carbonyl (~160 ppm) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₁₁H₉NO₅ .

Q. What are the common chemical reactions involving the 2-oxo-2H-1-benzopyran core in this compound?

- Methodological Answer : The lactone ring undergoes nucleophilic attack at the carbonyl group, enabling:

- Amination : Substitution at the 7-position via SNAr reactions with ammonia or amines .

- Ester Hydrolysis : Conversion to carboxylic acid derivatives under basic conditions (e.g., NaOH/EtOH) .

- Condensation Reactions : Formation of Schiff bases or heterocyclic derivatives using aldehydes or ketones .

Advanced Research Questions

Q. How do substituent effects at the 7-amino position influence the compound’s reactivity and bioactivity?

- Methodological Answer : Substituents alter electronic and steric profiles:

- Electron-Withdrawing Groups (e.g., nitro): Increase electrophilicity of the lactone carbonyl, enhancing nucleophilic substitution rates .

- Electron-Donating Groups (e.g., alkyl): Stabilize intermediates in condensation reactions but may reduce antimicrobial activity .

- Bioactivity Correlation : Bulky substituents at the 7-position reduce binding affinity to bacterial enzymes, as shown in SAR studies .

Q. What mechanistic insights exist for the compound’s participation in multicomponent reactions?

- Methodological Answer : The compound acts as a Michael acceptor in tandem reactions. For example:

- Knoevenagel Condensation : Reacts with malononitrile to form chromene derivatives, facilitated by piperidine catalysts .

- Cycloaddition : Forms fused heterocycles (e.g., pyrazoles) via [3+2] cycloaddition with diazo compounds .

- Kinetic Studies : Reaction progress monitored via HPLC to identify rate-limiting steps (e.g., nucleophilic attack vs. ring closure) .

Q. What strategies are employed to evaluate the compound’s biological activity in vitro?

- Methodological Answer : Standard assays include:

- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (MIC values calculated via broth dilution) .

- Antioxidant Activity : DPPH radical scavenging assays with IC₅₀ determination .

- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or lipoxygenase, using kinetic modeling to derive inhibition constants .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Answer : Scale-up introduces side reactions (e.g., dimerization). Solutions include:

- Flow Chemistry : Continuous reactors improve heat/mass transfer .

- Catalytic Optimization : Use immobilized catalysts (e.g., silica-supported Zn) to enhance recyclability .

Q. What analytical challenges arise in characterizing by-products?

- Answer : By-products (e.g., hydrolyzed esters) require advanced techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.